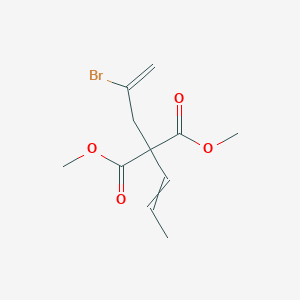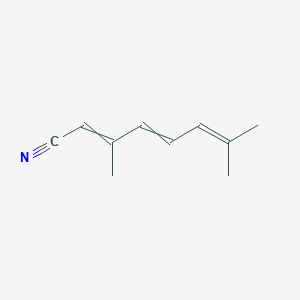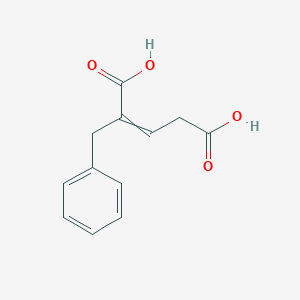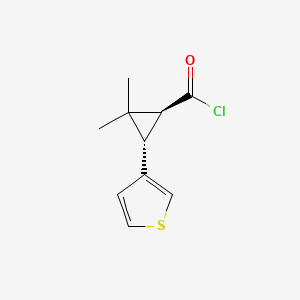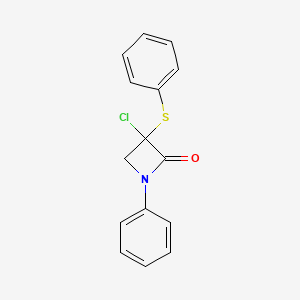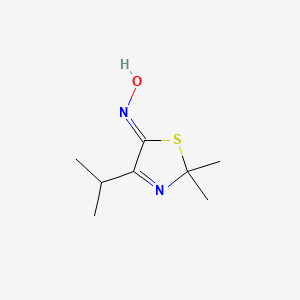
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the reaction of appropriate thiazole precursors with hydroxylamine derivatives. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions may occur at the thiazole ring or the hydroxylamine moiety, leading to various substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. Its thiazole core is a common motif in many pharmaceuticals, and modifications to its structure could lead to new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A basic structure similar to the core of the compound.
Hydroxylamine Derivatives: Compounds containing the hydroxylamine functional group.
Other Thiazole Derivatives: Compounds with various substitutions on the thiazole ring.
Uniqueness
What sets (NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine apart is its specific substitution pattern, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C8H14N2OS |
|---|---|
Poids moléculaire |
186.28 g/mol |
Nom IUPAC |
(NZ)-N-(2,2-dimethyl-4-propan-2-yl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-5(2)6-7(10-11)12-8(3,4)9-6/h5,11H,1-4H3/b10-7- |
Clé InChI |
HYKJOBZNNNTWKX-YFHOEESVSA-N |
SMILES isomérique |
CC(C)C\1=NC(S/C1=N\O)(C)C |
SMILES canonique |
CC(C)C1=NC(SC1=NO)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
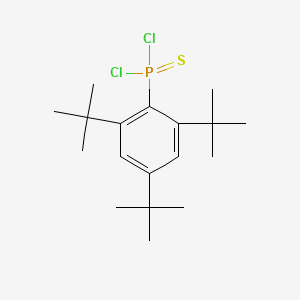
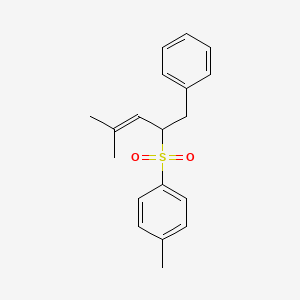
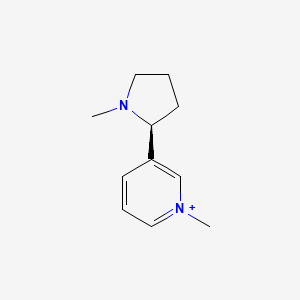
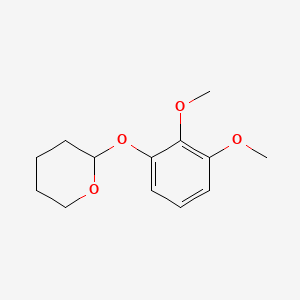
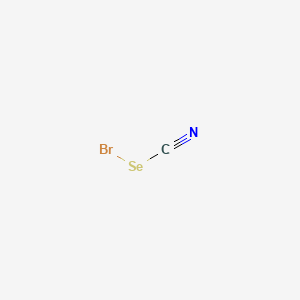
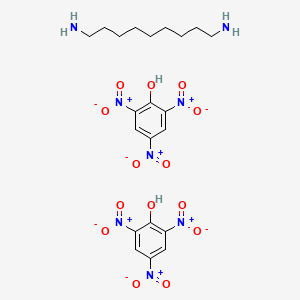
![3-[(9-Oxo-9H-thioxanthen-2-yl)oxy]propane-1-sulfonic acid](/img/structure/B14419741.png)
